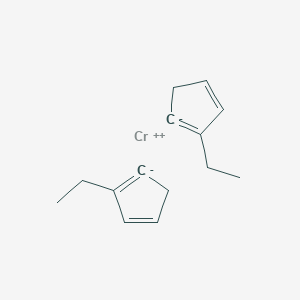

Chromium(2+);2-ethylcyclopenta-1,3-diene

説明

Chromium(2+);2-ethylcyclopenta-1,3-diene is a metallocene complex where a chromium(II) ion is coordinated to two 2-ethylcyclopentadienyl ligands. These ligands are cyclopentadienyl rings (C₅H₅) substituted with an ethyl (-C₂H₅) group at the 2-position, altering the electronic and steric environment around the chromium center compared to unsubstituted chromocene (bis(cyclopentadienyl)chromium(II), Cr(C₅H₅)₂) .

特性

分子式 |

C14H18Cr |

|---|---|

分子量 |

238.29 g/mol |

IUPAC名 |

chromium(2+);2-ethylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C7H9.Cr/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2 |

InChIキー |

DTBORXCXSNYBMU-UHFFFAOYSA-N |

正規SMILES |

CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Cr+2] |

製品の起源 |

United States |

準備方法

化学反応解析

反応の種類

ビス(2-エチルシクロペンタジエニル)クロム(II)は、次のようなさまざまな種類の化学反応を起こします。

酸化: この化合物は、クロムのより高い酸化状態に酸化される可能性があります。

還元: これはあまり一般的ではありませんが、さらに還元される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、酸素と過酸化水素があります。

還元: ナトリウムアマルガムまたは水素化リチウムアルミニウムを還元剤として使用できます。

主要な生成物

これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は通常クロム(III)またはクロム(VI)化合物を生成し、置換反応はさまざまな置換シクロペンタジエニル誘導体を生成する可能性があります.

化学反応の分析

Types of Reactions

Chromium(2+);2-ethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of chromium.

Reduction: It can be reduced further, although this is less common.

Substitution: The ethyl groups on the cyclopentadienyl rings can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Sodium amalgam or lithium aluminum hydride can be used as reducing agents.

Substitution: Various alkyl halides or organolithium reagents can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields chromium(III) or chromium(VI) compounds, while substitution reactions can produce a wide range of substituted cyclopentadienyl derivatives .

科学的研究の応用

ビス(2-エチルシクロペンタジエニル)クロム(II)は、科学研究でいくつかの用途があります。

作用機序

ビス(2-エチルシクロペンタジエニル)クロム(II)がその効果を発揮するメカニズムは、さまざまな配位子と配位し、電子移動反応に関与する能力に関係しています。 この化合物のユニークな構造により、酵素やその他のタンパク質などの分子標的に相互作用し、生化学的経路に影響を与えることができます .

類似化合物との比較

Key Properties (Hypothetical Estimates Based on Analogues):

- Molecular Formula : Cr(C₅H₄C₂H₅)₂ → C₁₄H₁₈Cr

- Molecular Weight : ~238.3 g/mol (compared to 182.19 g/mol for unsubstituted chromocene) .

Chromocene (Cr(C₅H₅)₂) is a well-studied compound with a melting point of 172–173°C, vapor pressure of 41.5°C at 760 mmHg, and irritant hazards (Xi code) . The ethyl-substituted derivative is expected to exhibit lower melting points due to reduced crystallinity and higher lipophilicity.

Comparison with Similar Compounds

Chromocene (Unsubstituted Cyclopentadienyl Ligands)

Molecular Formula : C₁₀H₁₀Cr .

Key Differences :

- Steric Effects : The absence of ethyl groups in chromocene reduces steric hindrance, allowing tighter packing in the solid state (higher melting point).

- Applications: Chromocene is used in organic synthesis and catalysis, whereas ethyl-substituted derivatives may prioritize solubility in non-polar media .

| Property | Chromium(2+);2-ethylcyclopenta-1,3-diene | Chromocene (Cr(C₅H₅)₂) |

|---|---|---|

| Molecular Weight | ~238.3 g/mol | 182.19 g/mol |

| Melting Point | Estimated 150–160°C | 172–173°C |

| Solubility | Higher in organic solvents | Moderate in hydrocarbons |

| Redox Potential | More stabilized (electron-donating ethyl) | Less stabilized |

Ethyl-Substituted Ferrocene (Fe(C₅H₄C₂H₅)₂)

Ferrocene derivatives are benchmarks for metallocene studies. Ethylferrocene shares structural similarities but differs in metal center and redox behavior:

- Metal Center : Iron(II) in ferrocene vs. chromium(II). Chromium complexes are typically more reducing.

- SCE) is less sensitive to substituents than chromium analogues, which may show greater shifts due to ethyl electron donation .

Tungsten Analogue: Dichlorobis(2-ethylcyclopentadienyl)tungsten

Molecular Formula : WCl₂(C₅H₄C₂H₅)₂ (CAS 83136-76-9) .

Key Differences :

- Metal Effects : Tungsten (Group 6, Period 6) has a larger atomic radius and higher oxidation state stability (+4/+6) compared to chromium (+2/+3).

- Ligand Coordination : The tungsten complex includes chloride ligands, unlike the chromium analogue, altering reactivity (e.g., susceptibility to ligand substitution).

| Property | This compound | Tungsten Dichloride Analogue |

|---|---|---|

| Metal Oxidation State | +2 | +4 (common for W) |

| Stability | Air-sensitive (Cr²+ oxidizes readily) | More thermally stable |

| Applications | Catalysis, precursors to nanomaterials | CVD processes, specialty chems |

Cyclohexa-1,3-diene Complexes

Cyclohexadienyl ligands (C₆H₇) differ in ring size and conjugation from cyclopentadienyl ligands:

- Electronic Structure : Cyclopentadienyl is aromatic, providing stronger metal-ligand bonding. Cyclohexadienyl’s reduced conjugation may weaken metal coordination .

Research Findings and Trends

- Substituent Impact : Ethyl groups enhance solubility and electron donation, stabilizing metal centers in low oxidation states .

- Hazard Profile : Chromium(II) complexes are generally air-sensitive and irritants (similar to chromocene’s Xi code) .

- Synthetic Utility: Ethyl-substituted metallocenes are valuable in polymerization catalysts and nanomaterials due to tunable steric/electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。